(4-Fluorophenyl)methyl-trimethylsilane
Overview
Description
Molecular Structure Analysis
The molecular structure of “(4-Fluorophenyl)methylsilane” consists of a fluorophenyl group attached to a trimethylsilane group. The molecular weight of the compound is 168.2834 g/mol .Physical and Chemical Properties Analysis
“(4-Fluorophenyl)methylsilane” has a density of 0.9±0.1 g/cm3 and a boiling point of 175.6±23.0 °C at 760 mmHg . The compound’s flash point is 60.0±22.6 °C .Scientific Research Applications
Protective Group Chemistry and Silylation Potential
(4-Fluorophenyl)methylsilane is structurally related to silane compounds used as protective groups in organic synthesis. For instance, the study by Popp et al. (2007) delved into the use of triorganyl(2,4,6-trimethoxyphenyl)silanes, which served as reagents in experiments to determine the selectivity of the cleavage of the 2,4,6-trimethoxyphenyl group. These silane compounds exhibited chemo- and regioselectivity with respect to tested nucleophiles, highlighting their utility in synthetic chemistry for protecting silicon atoms during reactions (Popp et al., 2007).
Materials Science and Surface Engineering
In materials science, fluorinated silane functionalized poly(vinylidene fluoride) (PVDF) was synthesized for the preparation of superhydrophobic membranes. Chen and Kim (2009) achieved a water contact angle larger than 150° by electrospinning fluorinated silane functionalized PVDF, indicating significant advancements in surface engineering and materials science applications (Chen & Kim, 2009).
Electrolyte Solvents for Energy Storage
Amine et al. (2006) introduced novel silane compounds as non-aqueous electrolyte solvents in lithium-ion batteries, showcasing the potential of silane-based molecules in enhancing the performance and stability of energy storage devices. These compounds dissolved various lithium salts, demonstrating their applicability in developing high-efficiency lithium-ion batteries (Amine et al., 2006).
Advanced Organic Synthesis and Polymer Chemistry
Silane compounds play a crucial role in organic synthesis and polymer chemistry. Ilies et al. (2008) explored the cyclization of (o-alkynylphenyl)silane into 3-stannylbenzosilole, leading to the modular synthesis of 2,3-disubstituted benzosiloles. This research underscores the versatility of silane compounds in facilitating complex organic transformations and material synthesis (Ilies et al., 2008).
Safety and Hazards
Future Directions
While specific future directions for “(4-Fluorophenyl)methylsilane” are not available, related compounds have been studied for their potential therapeutic applications. For instance, difluoromethylation processes based on X–CF2H bond formation have streamlined access to molecules of pharmaceutical relevance .
Mechanism of Action
Target of Action
Mode of Action
As a silane reagent, it likely interacts with its targets through the formation and cleavage of silicon-oxygen (Si-O) bonds .
Pharmacokinetics
Its physicochemical properties such as molecular weight (168283 g/mol), density (09±01 g/cm3), and boiling point (1756±230 °C at 760 mmHg) can influence its pharmacokinetic behavior .
Result of Action
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of (4-Fluorophenyl)methylsilane . For instance, its boiling point indicates that it may be volatile at high temperatures .
Properties
IUPAC Name |
(4-fluorophenyl)methyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMOHBPANQTRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305247 | |
Record name | [(4-Fluorophenyl)methyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706-25-2 | |
Record name | NSC170016 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(4-Fluorophenyl)methyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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